N-(cyanomethyl)-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
N-(cyanomethyl)-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-3-2-4-10-12(9)16-8-17(13(10)19)7-11(18)15-6-5-14/h2-4,8H,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQIMBJYYEEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Cyanomethyl Group: This step involves the reaction of the quinazolinone core with cyanomethylating agents under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline share a similar core structure.
Cyanomethyl Derivatives: Compounds containing the cyanomethyl group, such as cyanomethyl benzene, exhibit similar reactivity.
Uniqueness
N-(cyanomethyl)-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
